molecular formula C21H21N5O2S2 B2917905 2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-10-4

2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2917905
CAS RN: 1105198-10-4
M. Wt: 439.55
InChI Key: YYYDMMRGOBVGQB-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-([1,1’-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a piperazine ring, a thiadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The biphenyl group provides a rigid, planar structure, while the piperazine ring introduces flexibility. The thiadiazole ring and acetamide group may participate in hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Pharmacological Research

This compound, with its piperazine and thiadiazole moieties, may be investigated for its pharmacological properties. Piperazine derivatives are known for their central nervous system activity, while thiadiazoles exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects . Research could explore the synthesis of novel pharmaceuticals or the improvement of existing medications.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity. The presence of a biphenyl group could be associated with antibacterial properties, and the acetamide linkage might be modified to enhance this activity. Studies could focus on its efficacy against various bacterial strains and its mechanism of action .

Cancer Research

Compounds with similar structures have been explored for their anticancer potential. The ability to interact with biological macromolecules could make it a candidate for targeted cancer therapies. Research could involve the synthesis of derivatives and testing their cytotoxicity against cancer cell lines .

Anti-inflammatory Applications

The thiadiazole core is often associated with anti-inflammatory properties. This compound could be synthesized and tested for its ability to modulate inflammatory pathways in various disease models, potentially leading to new treatments for chronic inflammatory diseases .

Neuropharmacology

Given the presence of a piperazine ring, which is commonly found in psychotropic drugs, this compound could be studied for its effects on the central nervous system. It might have applications in treating disorders such as anxiety, depression, or schizophrenia .

Drug Design and Development

The compound’s complex structure makes it a valuable scaffold for drug design. Medicinal chemists could use it as a starting point to develop new drugs with improved safety and efficacy profiles. Computational chemistry applications could predict its interaction with biological targets .

Biofilm Inhibition

Research into the anti-biofilm activity of similar compounds suggests that this compound could also be studied for its ability to prevent the formation of biofilms by pathogenic bacteria, which is a significant concern in clinical settings .

Chemical Synthesis and Optimization

The compound could serve as a key intermediate in the synthesis of more complex molecules. Research could focus on optimizing its synthesis process, improving yields, and exploring its role in the construction of diverse chemical libraries .

properties

IUPAC Name

2-[[5-[4-(4-phenylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c22-18(27)14-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYDMMRGOBVGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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